2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide
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Overview
Description
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is an organic compound with the molecular formula C13H19N3O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an amino group and a benzyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide typically involves the reaction of 3-amino-1-benzylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the acetamide moiety can produce primary amines.
Scientific Research Applications
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is not well-characterized. its structure suggests that it could interact with biological targets such as enzymes or receptors. The amino group and the benzyl group may facilitate binding to these targets, potentially leading to inhibition or activation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: This compound features a pyridine ring instead of a pyrrolidine ring.
Pyrazolo[3,4-d]pyrimidin-4-ol: This compound contains a pyrazole and pyrimidine ring system.
Ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate: This compound is structurally similar but contains an ester group instead of an acetamide group.
Uniqueness
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O, with a molecular weight of approximately 247.34 g/mol. The compound features a pyrrolidine ring, a benzyl group, and an acetamide functional group, which contribute to its biological activity.
Neuropharmacological Effects
Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety, depression, and neurodegenerative diseases. The presence of the pyrrolidine ring is associated with enhanced binding affinity to various receptors, including:
- Muscarinic receptors
- Serotonin receptors
These interactions suggest that the compound could modulate neurotransmission effectively, supporting its investigation as a treatment for mood disorders and cognitive impairments.
Structure-Activity Relationship (SAR)
Understanding the SAR of compounds similar to this compound is crucial for optimizing its pharmacological properties. Several studies have explored variations in the chemical structure to enhance potency and selectivity:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-Benzyl-3-acetamidopyrrolidine | Pyrrolidine derivative | Potential analgesic effects |
(R)-2-Amino-1-(3-benzyl(methyl)amino)pyrrolidine | Amino acid derivative | Neuroprotective properties |
2,2-Diphenyl-2-(3-pyrrolidin-3-yl)acetamide | Diphenyl derivative | Antidepressant-like activity |
These comparisons highlight the unique aspects of this compound while illustrating its potential advantages over other compounds in medicinal applications.
Binding Affinity Studies
Experimental studies have demonstrated that this compound exhibits significant binding affinity for specific receptor targets. For instance, assays involving membrane lysates from HEK293T cells have shown that compounds with structural similarities can inhibit various phospholipase activities, suggesting a complex interaction profile that warrants further exploration .
In Vivo Studies
In vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary investigations indicate that derivatives of this compound can affect emotional behavior in animal models, providing insights into its possible applications in treating mood disorders .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(3-amino-1-benzylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H19N3O/c14-12(17)8-13(15)6-7-16(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17) |
InChI Key |
JVSAROBXPSFJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(CC(=O)N)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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